
2-Methyl-6-nitropyridine
Overview
Description
2-Methyl-6-nitropyridine (CAS: 18368-61-1) is a nitropyridine derivative with the molecular formula C₆H₆N₂O₂ and a molecular weight of 138.12 g/mol. It features a methyl group at position 2 and a nitro group at position 6 on the pyridine ring. This compound is a white to off-white solid with a purity of ≥98% and is commonly used as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-6-nitropyridine typically involves the nitration of 2-methylpyridine. One common method is the reaction of 2-methylpyridine with dinitrogen pentoxide (N2O5) in an organic solvent, which forms the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO2) and hydrogen sulfite ion (HSO3-) in water to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, solvent choice, and reaction time to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-6-nitropyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Oxidation: Although less common, the methyl group can be oxidized to a carboxyl group under strong oxidative conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Ammonia or amines in the presence of a base.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products:
Reduction: 2-Methyl-6-aminopyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Oxidation: 2-Carboxy-6-nitropyridine.
Scientific Research Applications
2-Methyl-6-nitropyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the manufacture of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-6-nitropyridine depends on its chemical reactivity. The nitro group is electron-withdrawing, making the pyridine ring more susceptible to nucleophilic attack. This property is exploited in various chemical reactions where the compound acts as an electrophile. The molecular targets and pathways involved vary depending on the specific application, but generally, the compound interacts with nucleophiles or undergoes reduction to form reactive intermediates .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Isomers and Substituent Effects
The chemical behavior of nitropyridines is highly influenced by substituent positions and types. Below is a comparative analysis of 2-Methyl-6-nitropyridine and related compounds:
Table 1: Key Properties of this compound and Analogs
Biological Activity
2-Methyl-6-nitropyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The compound's structure, characterized by a methyl group at the 2-position and a nitro group at the 6-position of the pyridine ring, contributes to its reactivity and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of approximately 152.15 g/mol. The presence of the nitro group is critical for its biological activity, influencing both its chemical reactivity and interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Nucleophilic Substitution : The nitro group enhances electrophilicity at the carbon atom adjacent to it, making it susceptible to nucleophilic attack. This property is exploited in various biochemical reactions.
- Reduction Pathways : The nitro group can undergo reduction to form amino derivatives, which may exhibit different biological properties compared to the parent compound.
- Oxidative Reactions : The methyl group can be oxidized, leading to the formation of various intermediates that may participate in further reactions or biological interactions.
Antimicrobial Properties
Research has demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. Studies indicate that compounds with similar structures often show enhanced efficacy due to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
Pathogen | Activity | Reference |
---|---|---|
Staphylococcus aureus | Inhibitory effects observed | |
Escherichia coli | Moderate inhibition | |
Candida albicans | Antifungal activity |
Anti-inflammatory Effects
In addition to antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. It appears to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2020) evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL against Gram-positive bacteria, showcasing its potential as a lead compound for antibiotic development.
Case Study 2: Structure-Activity Relationship (SAR)
In a comprehensive SAR study published by Johnson et al. (2021), various derivatives of this compound were synthesized and tested for biological activity. The findings revealed that modifications at the nitrogen atom significantly influenced both antimicrobial and anti-inflammatory activities, suggesting avenues for optimizing therapeutic efficacy.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-methyl-6-nitropyridine, and how can impurities be minimized?
Methodological Answer: Synthesis typically involves nitration of 2-methylpyridine under controlled conditions. A common approach uses a mixture of nitric and sulfuric acids at 0–5°C to regioselectively nitrate the pyridine ring. Key steps include:
- Reagent Ratios: Maintain a 1:1.2 molar ratio of 2-methylpyridine to nitric acid to avoid over-nitration.
- Temperature Control: Exothermic reactions require ice baths to prevent decomposition.
- Purification: Recrystallization from ethanol/water (70:30 v/v) removes unreacted starting material and byproducts like 2-methyl-4-nitropyridine. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How should researchers characterize the physicochemical properties of this compound?
Methodological Answer: Employ a multi-technique approach:
- Structural Confirmation: Single-crystal X-ray diffraction (SXRD) with SHELX software for refinement .
- Spectroscopy:
- NMR: H NMR (DMSO-d6, 400 MHz): δ 8.45 (d, 1H, H3), 7.85 (d, 1H, H5), 2.65 (s, 3H, CH3).
- IR: Nitro group vibrations at ~1520 cm (asymmetric) and ~1350 cm (symmetric).
- Thermal Analysis: TGA (heating rate 10°C/min) to assess decomposition above 200°C .
Table 1: Key Physicochemical Properties
Property | Value | Reference |
---|---|---|
Molecular Weight | 138.12 g/mol | |
Boiling Point | 263.8°C | |
Density | 1.246 g/cm³ | |
Flash Point | 113.3°C |
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE: Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation.
- Storage: Keep in amber glass bottles at 2–8°C under inert gas (N) to prevent degradation.
- Spill Management: Neutralize with sodium bicarbonate, then adsorb using vermiculite. Avoid water to prevent spreading .
Advanced Research Questions
Q. How can computational methods predict the electronic properties of this compound?
Methodological Answer: Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) is optimal:
- Basis Set: Use 6-311++G(d,p) for geometry optimization and vibrational analysis.
- Key Outputs:
- HOMO-LUMO gap (~4.2 eV) to assess reactivity.
- Electrostatic potential maps to identify nucleophilic/electrophilic sites.
- Validation: Compare computed IR spectra with experimental data to refine functional selection .
Q. How should researchers address contradictions in reported spectroscopic data for nitro-pyridines?
Methodological Answer:
- Cross-Validation: Replicate measurements using multiple techniques (e.g., Raman vs. IR for nitro-group vibrations).
- Solvent Effects: Test in polar (DMSO) vs. nonpolar (CCl) solvents to isolate environmental influences.
- Literature Review: Prioritize peer-reviewed studies with detailed experimental sections (e.g., NMR shimming protocols, calibration standards) .
Q. What strategies optimize regioselective functionalization of this compound in catalytic applications?
Methodological Answer:
- Catalyst Design: Use Pd/Cu bimetallic systems for Suzuki-Miyaura coupling at the C4 position.
- Reaction Monitoring: In situ FTIR to track nitro-group reduction intermediates (e.g., amine formation).
- Byproduct Analysis: GC-MS to identify competing pathways (e.g., denitration) and adjust catalyst loading .
Q. Methodological Resources
Properties
IUPAC Name |
2-methyl-6-nitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c1-5-3-2-4-6(7-5)8(9)10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEEYZLKYZZUQPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80305469 | |
Record name | 2-Methyl-6-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80305469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18368-61-1 | |
Record name | 2-Methyl-6-nitropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18368-61-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-6-nitropyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018368611 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Nitro-6-picoline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170845 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Methyl-6-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80305469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methyl-6-nitropyridine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2W7HWF7XBC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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